N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 952968-94-4
VCID: VC4332944
InChI: InChI=1S/C23H22N4O4/c1-29-17-7-4-15(5-8-17)12-22(28)25-18-13-16(6-9-20(18)30-2)19-14-27-21(24-19)10-11-23(26-27)31-3/h4-11,13-14H,12H2,1-3H3,(H,25,28)
SMILES: COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Molecular Formula: C23H22N4O4
Molecular Weight: 418.453

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide

CAS No.: 952968-94-4

Cat. No.: VC4332944

Molecular Formula: C23H22N4O4

Molecular Weight: 418.453

* For research use only. Not for human or veterinary use.

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide - 952968-94-4

Specification

CAS No. 952968-94-4
Molecular Formula C23H22N4O4
Molecular Weight 418.453
IUPAC Name N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C23H22N4O4/c1-29-17-7-4-15(5-8-17)12-22(28)25-18-13-16(6-9-20(18)30-2)19-14-27-21(24-19)10-11-23(26-27)31-3/h4-11,13-14H,12H2,1-3H3,(H,25,28)
Standard InChI Key JYIZNTXEJSOGJS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC

Introduction

Structural Characteristics

The compound's structure includes a phenyl ring substituted with a methoxy group and an imidazo[1,2-b]pyridazine moiety, which is linked to another phenyl ring via an acetamide group. The molecular formula and weight of this compound are not explicitly mentioned in the available literature, but based on similar compounds, it likely has a molecular formula in the range of C25H24N4O4, with a molecular weight around 440 g/mol.

PropertyValue (Estimated)
Molecular FormulaC25H24N4O4
Molecular WeightApproximately 440 g/mol

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. Common steps include the formation of the imidazo[1,2-b]pyridazine core, followed by coupling reactions to attach the phenyl rings and other functional groups. Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are often used, with conditions optimized for yield and purity.

Biological Activity

While specific biological activity data for N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is not available, compounds with similar structures have shown promising activities:

  • Anticancer Activity: Compounds with imidazo[1,2-b]pyridazine cores have been shown to inhibit enzymes involved in cancer pathways, potentially leading to cell cycle arrest and apoptosis.

  • Anti-inflammatory Effects: Methoxy groups in similar compounds enhance their ability to modulate inflammatory responses.

  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against bacterial and fungal strains.

Future Research Directions

Given the potential therapeutic applications of compounds with imidazo[1,2-b]pyridazine structures, further research on N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is warranted. This includes detailed synthesis optimization, biological activity screening, and structure-activity relationship studies to enhance its therapeutic efficacy.

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